4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chlorophenyl group, a trimethyl group, and a methylphenylsulfonyl group attached to a tetrahydroquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques such as chromatography and recrystallization is common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 4-Chlorophenyl methyl sulfone
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and its tetrahydroquinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H26ClNO2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-3H-quinoline |
InChI |
InChI=1S/C25H26ClNO2S/c1-18-9-15-21(16-10-18)30(28,29)27-23-8-6-5-7-22(23)25(4,17-24(27,2)3)19-11-13-20(26)14-12-19/h5-16H,17H2,1-4H3 |
InChI Key |
ZZTJUHTUNPXPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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